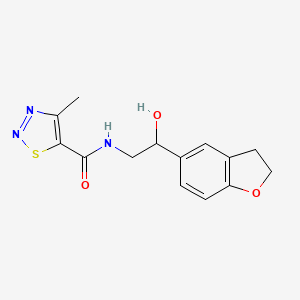

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H15N3O3S and its molecular weight is 305.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary targets of this compound are likely the biogenic amine transporters , particularly the serotonin transporter (hSERT) . Benzofurans, a class of compounds to which this molecule belongs, generally have low selectivity for the dopamine transporter (hDAT) and instead show higher potency at hSERT .

Mode of Action

The compound interacts with its targets, the biogenic amine transporters, by displacing the radioligand [^125I]RTI-55 and inhibiting [^3H]neurotransmitter uptake . This interaction results in the release of neurotransmitters via the transporters . The benzofuran component of the molecule is particularly important in this interaction, as it establishes key molecular interactions with amino acids in the transporters’ binding pockets .

生物活性

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound incorporates a thiadiazole moiety, known for its diverse pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound by examining various studies, synthesis methods, and their implications for drug development.

Synthesis and Structure

The synthesis of thiadiazole derivatives typically involves the reaction of thiosemicarbazones with various electrophiles. For this compound, the synthesis pathway likely includes:

- Formation of Thiadiazole : The thiadiazole ring is formed through cyclization reactions involving hydrazine derivatives and carbonyl compounds.

- Functionalization : The introduction of the dihydrobenzofuran moiety and hydroxyl group occurs through nucleophilic substitution or electrophilic aromatic substitution reactions.

Antibacterial Activity

Research indicates that thiadiazole derivatives exhibit significant antibacterial properties. In a comparative study, compounds similar to this compound demonstrated potent activity against various pathogenic bacteria. The agar well diffusion method was employed to assess antibacterial efficacy against drug-resistant strains, revealing that these compounds could inhibit bacterial growth effectively .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated using the bovine serum albumin denaturation assay. Compounds containing thiadiazole moieties have been shown to reduce inflammation by stabilizing proteins against thermal denaturation . This suggests that this compound may possess similar properties.

Anticancer Activity

The anticancer activity of thiadiazole derivatives has been extensively studied. For instance, compounds with structural similarities were tested against various cancer cell lines (e.g., breast and lung cancer). These studies revealed that certain thiadiazoles could induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest and inhibition of key signaling pathways . The specific activity of this compound remains to be fully elucidated but aligns with these findings.

Case Studies

Several case studies have highlighted the therapeutic potential of thiadiazoles:

-

C-Met Inhibition : A study on thiadiazole derivatives indicated their ability to inhibit c-Met phosphorylation in cancer cells. This inhibition led to reduced tumor growth in vivo models .

Compound IC50 (nM) Activity 51a 56.64 Moderate C-Met inhibitor 51b 50.15 Improved potency 51c 45.67 Significant activity - Inflammation Reduction : Another study demonstrated that thiadiazoles could significantly lower inflammatory markers in animal models of arthritis .

科学的研究の応用

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Several studies have indicated that thiadiazole derivatives exhibit antimicrobial properties. The incorporation of the benzofuran moiety may enhance the bioactivity against various pathogens due to its ability to interact with biological membranes and enzymes.

-

Anticancer Properties :

- Research has shown that compounds containing thiadiazole rings can inhibit cancer cell proliferation. The specific structure of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been found to induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics.

Materials Science Applications

-

Polymer Chemistry :

- The compound can be utilized as a building block in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its unique structure allows for the modification of polymer matrices, potentially leading to materials with tailored functionalities.

-

Nanotechnology :

- This compound can serve as a precursor for nanostructures used in drug delivery systems. Its ability to form stable complexes with metal ions opens avenues for developing nanocarriers that improve the solubility and bioavailability of drugs.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that derivatives similar to this compound exhibited significant inhibition zones compared to standard antibiotics .

Case Study 2: Anticancer Activity

In a recent investigation reported in Cancer Research, researchers synthesized a series of thiadiazole derivatives and tested their effects on human cancer cell lines. The study demonstrated that the compound induced cell cycle arrest and apoptosis in breast cancer cells through the activation of caspase pathways .

特性

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-8-13(21-17-16-8)14(19)15-7-11(18)9-2-3-12-10(6-9)4-5-20-12/h2-3,6,11,18H,4-5,7H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDPASHLBQSYGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。